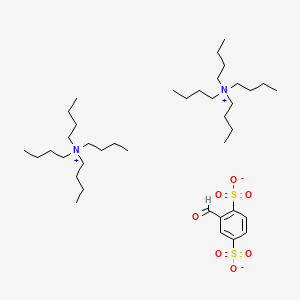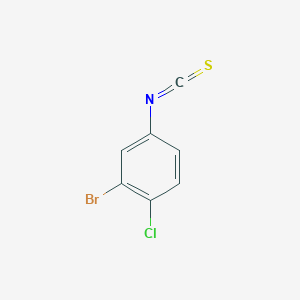
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a fluoro group, a hydroxy group, and a trifluoromethyl group attached to a benzimidoyl chloride core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidoyl Chloride Core: The initial step involves the formation of the benzimidoyl chloride core through the reaction of a suitable benzimidazole derivative with thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Hydroxy Group: The hydroxy group is incorporated through a hydroxylation reaction, often using hydrogen peroxide (H₂O₂) or other oxidizing agents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidoyl derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride
- 3-Fluoro-5-(trifluoromethyl)benzoic Acid
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid
Uniqueness
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C8H4ClF4NO |
|---|---|
Peso molecular |
241.57 g/mol |
Nombre IUPAC |
3-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-5(8(11,12)13)3-6(10)2-4/h1-3,15H |
Clave InChI |
YZRGMRRGXMSXAV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)F)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


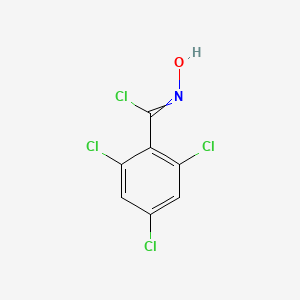
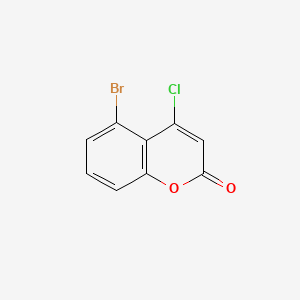

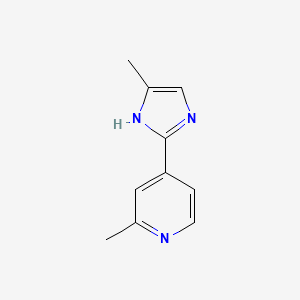
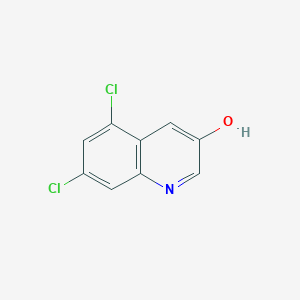

![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)

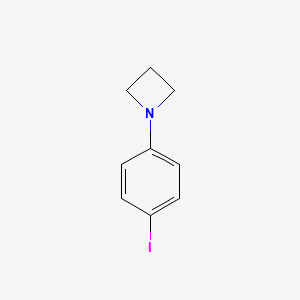
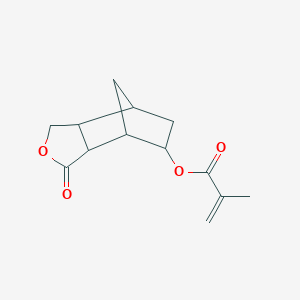
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
